7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
7-(Methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Also known as MPTP, this compound has been shown to exhibit a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mechanism of Action
MPTP is converted to MPP+ by monoamine oxidase-B (MAO-B) in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ then inhibits complex I of the electron transport chain, leading to a decrease in ATP production and subsequent cell death.
Biochemical and Physiological Effects:
MPTP has been shown to induce a range of biochemical and physiological effects, including the degeneration of dopaminergic neurons in the substantia nigra, the production of reactive oxygen species, and the activation of microglia. These effects have been studied in the context of Parkinson's disease, as well as other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments, including its ability to induce a selective degeneration of dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. However, there are also limitations to its use, including the fact that it is a neurotoxin and can be difficult to administer in precise doses.
Future Directions
There are several future directions for the study of MPTP, including the development of new animal models of Parkinson's disease, the investigation of its effects on other cell types in the brain, and the development of new treatments for neurodegenerative disorders based on its mechanism of action. Additionally, there is potential for the use of MPTP as a tool for studying the role of dopamine in the brain, as well as the development of new imaging techniques for the diagnosis of Parkinson's disease.
Synthesis Methods
The synthesis of MPTP involves the reaction of 2-thienylhydrazine with ethyl acetoacetate, followed by the addition of methylamine and subsequent cyclization. This method has been optimized over the years to yield high purity and yields of the compound.
Scientific Research Applications
MPTP has been extensively studied in the context of Parkinson's disease, as it has been shown to induce a degeneration of dopaminergic neurons in the substantia nigra. This has led to the development of animal models of Parkinson's disease using MPTP, which have been used to study the disease and test potential treatments.
properties
IUPAC Name |
7-(methylamino)-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-12-10-6-13-11(16)8-5-7(14-15(8)10)9-3-2-4-17-9/h2-5,10,12H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTHZGVJPLOOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC(=O)C2=CC(=NN12)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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